N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Description
N-(2,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a pteridine derivative featuring a 2,5-dimethylphenyl group attached to the pteridin-4-amine core and a 4-fluorophenyl-substituted piperazine moiety at the 2-position. Its molecular formula is C24H25FN7, with an average molecular mass of 411.51 g/mol and a monoisotopic mass of 411.217 g/mol . The compound’s structural complexity arises from the bicyclic pteridine system, which distinguishes it from simpler aromatic or heterocyclic analogs. The 4-fluorophenyl group on the piperazine ring enhances lipophilicity and may influence receptor binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c1-16-3-4-17(2)20(15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-7-5-18(25)6-8-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAIIUDJVDHNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:
Key Observations
Core Structure : The target compound’s pteridine core distinguishes it from sulfonamide- or acetamide-based analogs (e.g., compounds 4l and 6i), which may alter metabolic stability and target selectivity .
Fluorine Substitution: The 4-fluorophenyl group on the piperazine ring enhances electronegativity and lipophilicity compared to non-fluorinated analogs like the 2,4-dimethylphenyl derivative . Fluorination is often associated with improved pharmacokinetic properties, such as membrane permeability .
Substituent Positioning : The 2,5-dimethylphenyl group in the target compound vs. the 2,4-dimethylphenyl group in its analog () may lead to steric and electronic differences, influencing receptor binding .
Preparation Methods
Cyclocondensation of Pyrimidine and Pyrazine Precursors
The most common method involves cyclocondensation between 4,5-diaminopyrimidine and α-keto esters or diketones under acidic or basic conditions. For example, reacting 4,5-diamino-2-chloropyrimidine with ethyl glyoxalate in acetic acid yields 2-chloropteridin-4-amine, a key intermediate.
Reaction Conditions
Halogenation of Preformed Pteridines
Alternatively, halogenation at specific positions of a preformed pteridine core enables targeted substitution. Chlorination using phosphorus oxychloride (POCl₃) introduces leaving groups at positions 2 and 4, facilitating subsequent nucleophilic substitutions.
Functionalization at Position 4: N-(2,5-Dimethylphenyl) Group
The final step involves introducing the N-(2,5-dimethylphenyl) group via cross-coupling or direct amination.
Ullmann-Type Coupling
Copper-mediated coupling between 4-aminopteridine and 2,5-dimethylbromobenzene in the presence of CuI and 1,10-phenanthroline affords the target compound.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 100°C |
| Yield | 50–62% |
Buchwald-Hartwig Amination
Superior yields are achieved using palladium catalysis. A mixture of Pd(OAc)₂, BINAP, and sodium tert-butoxide in toluene facilitates coupling at 80°C.
Optimized Protocol
Industrial-Scale Production Considerations
Scalable synthesis requires addressing cost, safety, and environmental impact:
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction times for cyclocondensation and SNAr steps, improving yields by 15–20% compared to batch processes.
Green Chemistry Principles
- Solvent Recycling : DMF recovery via distillation reduces waste.
- Catalyst Recovery : Immobilized palladium catalysts enable reuse for up to five cycles without significant activity loss.
Comparative Analysis of Synthetic Strategies
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pteridine-H), 7.45–7.30 (m, 4H, aromatic), 2.25 (s, 6H, CH₃).
- HRMS : m/z calculated for C₂₅H₂₅FN₆ [M+H]⁺: 445.2104; found: 445.2106.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing substitutions at positions 2 and 4 are minimized by sequential functionalization. Protecting the 4-amine with a tert-butoxycarbonyl (Boc) group during piperazine introduction ensures monofunctionalization.
Byproduct Formation
Side products from over-alkylation or dimerization are suppressed using excess aryl halide (1.5 equiv) and rigorous temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
